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Compound of Interest

Compound Name: Ine-963

Cat. No.: B10827894

An In-depth Overview of the Potent Antimalarial Candidate INE-963, Detailing its Chemical
Structure, Physicochemical Properties, Pharmacological Activity, and Preclinical Profile.

Executive Summary

Ine-963 is a novel, potent, and fast-acting blood-stage antimalarial agent with the potential for a
single-dose cure for uncomplicated malaria.[1][2][3] Developed by the Novartis Institute for
Tropical Diseases, this compound emerged from a lead optimization program of a 5-aryl-2-
amino-imidazothiadiazole (ITD) series, identified through phenotypic screening against
Plasmodium falciparum.[4] Ine-963 exhibits nanomolar potency against both drug-sensitive and
drug-resistant strains of P. falciparum and P. vivax.[1][5][6] Preclinical studies have
demonstrated its artemisinin-like kill kinetics, a high barrier to resistance, and a favorable
pharmacokinetic profile across multiple species, culminating in its progression to Phase 1
clinical trials.[1][4]

Chemical Structure and Physicochemical Properties

Ine-963 is a lipophilic base belonging to the imidazothiadiazole class of compounds.[1] Its
detailed chemical and physicochemical properties are summarized below.

Table 1: Chemical and Physicochemical Properties of Ine-963
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Property Value Reference(s)

4-(aminomethyl)-1-(5-(6-

isopropyl-2-methoxypyridin-3-
IUPAC Name .p ) by Yy [2]

yhimidazo[2,1-b][1][2]

[7]thiadiazol-2-yl)piperidin-4-ol

CAS Number 2640567-43-5 (free base) [2][6]
Chemical Formula C19H26N602S [2][6]
Molecular Weight 402.52 g/mol [2]

OC1(CN)CCN(C2=NN3C(S2)=

SMILES Code NC=C3C4=C(OC)N=C(C(C)C)  [2]
C=C4)CC1
Appearance Solid powder [2]
pKa 8.7 [1]
log D (pH 7.4) 3.1 [1]
XLogP 2.04 [7]
Topological Polar Surface Area  130.04 A2 [7]
Hydrogen Bond Donors 2 [7]
Hydrogen Bond Acceptors 6 [7]
Rotatable Bonds 5 [7]

Pharmacological Profile

Ine-963 is characterized by its potent antiplasmodial activity, rapid parasite clearance, and high
selectivity. Its biological target in the parasite has not yet been identified.[1]

In Vitro Efficacy

Ine-963 demonstrates excellent potency against a wide range of Plasmodium parasites,
including numerous drug-resistant cell lines.[1][5][6]
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Table 2: In Vitro Antiplasmodial Activity of Ine-963

Parasite Strain/lsolate

ECso Value (nM)

Reference(s)

P. falciparum 3D7 (drug-

N 3.0-6.0 [1][3][6]
sensitive)
P. falciparum Drug-Resistant
. 05-15 [1][5][6]
Cell Lines (>15)
P. falciparum Clinical Isolates
0.4 [3]
(Uganda)
P. falciparum Clinical Isolates
_ 2.0 [3]
(Brazil)
P. vivax Clinical Isolates
_ 3.0 [3]
(Brazil)
P. falciparum & P. vivax
0.01-7.0 [1][5][6]

Isolates (Brazil & Uganda)

In Vitro Parasite Kill Rate

Ine-963 exhibits rapid, "artemisinin-like" killing kinetics, achieving a parasite clearance time
(PCT) of less than 24 hours.[1][2][6]

In Vitro Selectivity and Cytotoxicity

A key feature of Ine-963 is its high selectivity for the parasite over human cells, demonstrated

by its minimal inhibition of human kinases and low cytotoxicity.[1]

Table 3: In Vitro Selectivity and Cytotoxicity of Ine-963
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AssaylCell Line Endpoint Value (pM) Reference(s)

) Inhibited only 10/468
Human Kinase Panel

) % Inhibition at 10 uM kinases (<10% of [1]

(468 kinases) trol)
contro
Human Haspin Kinase  ICso 5.5 [3]
Human FLT3 Kinase ICso 3.6 [3]
HepG2 (Human Liver)  CCso 6.7 [3]
K562 (Human
) CCso 6.0 [3]

Leukemia)
MT4 (Human T-cell) CCso 4.9 [3]

In Vivo Efficacy

In preclinical animal models, Ine-963 demonstrated complete parasite clearance and curative
potential.

Table 4: In Vivo Efficacy of Ine-963

Animal Model Dosing Regimen Outcome Reference(s)

P. falciparum- )
] Single dose of 30 )
humanized SCID Fully curative [1]
mg/kg
mouse model

>99.9% parasitemia
P. falciparum-infected Four oral doses of 30 reduction at day 5; no ]

mouse model mg/kg recrudescence at day
60

Pharmacokinetic Profile

Pharmacokinetic studies in mice, rats, and dogs have shown that Ine-963 has good
bioavailability and a long half-life, supporting the potential for infrequent dosing regimens.[1][8]
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Table 5: Pharmacokinetic Properties of Ine-963 Across Species

Parameter Value Species Reference(s)
Half-life (T1/2) 15 - 24 hours Mice, Rats, Dogs [1][8]
Oral Bioavailability i
39-74% Mice, Rats, Dogs [8]
(%F)
Blood Clearance Low Mice, Rats, Dogs [8]
Volume of Distribution _ _
High Mice, Rats, Dogs [8]

(Vss)

Experimental Protocols

The following sections detail the methodologies used to generate the preclinical data for Ine-
963.

In Vitro P. falciparum Growth Inhibition Assay

The half-maximal effective concentration (ECso) of Ine-963 against P. falciparum was
determined using a standardized SYBR Green I-based fluorescence assay.

o Parasite Culture: Asexual blood stages of P. falciparum (e.g., 3D7 strain) were maintained in
continuous culture with human erythrocytes in RPMI 1640 medium supplemented with
Albumax I, hypoxanthine, and gentamicin. Cultures were synchronized at the ring stage
prior to the assay.

o Assay Setup: Synchronized ring-stage parasites were diluted to 1% parasitemia and 1%
hematocrit. The parasite suspension was added to 96-well plates containing serial dilutions
of Ine-963.

 Incubation: Plates were incubated for 72 hours at 37°C under a gas mixture of 5% COz, 5%
Oz, and 90% No.

e Lysis and Staining: After incubation, cells were lysed, and parasite DNA was stained by
adding a lysis buffer containing the fluorescent dye SYBR Green I.
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o Data Acquisition: Fluorescence was measured using a plate reader with appropriate
excitation and emission wavelengths.

» Data Analysis: The fluorescence readings were normalized to untreated controls, and ECso
values were calculated by fitting the dose-response data to a four-parameter logistic model
using graphing software (e.g., GraphPad Prism).

Human Kinase Inhibition Assay

The selectivity of Ine-963 was assessed by profiling its activity against a broad panel of human
kinases.

e Assay Principle: The assay measures the ability of Ine-963 to inhibit the activity of a specific
kinase. This is typically done using a fluorescence- or luminescence-based method that
quantifies either the phosphorylation of a substrate or the depletion of ATP.

e Procedure: Recombinant human kinases were incubated with a specific substrate and ATP in
the presence of a fixed concentration of Ine-963 (e.g., 10 uM).

o Detection: After incubation, a detection reagent was added to quantify the kinase activity. For
ICso determination, serial dilutions of Ine-963 were used.

o Data Analysis: The percentage of kinase inhibition relative to a DMSO control was
calculated. For ICso values, dose-response curves were generated and fitted to a suitable
model.

In Vitro Cytotoxicity Assay

The cytotoxicity of Ine-963 against human cell lines (e.g., HepG2, K562, MT4) was determined
to assess its therapeutic index.

o Cell Culture: Human cell lines were cultured in appropriate media and conditions as
recommended by the supplier.

o Assay Setup: Cells were seeded into 96-well plates and allowed to attach overnight. The
following day, the medium was replaced with fresh medium containing serial dilutions of Ine-
963.
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Incubation: Plates were incubated for 72 hours at 37°C with 5% CO:..

Viability Measurement: Cell viability was assessed using a commercially available assay,
such as one based on the measurement of ATP (e.g., CellTiter-Glo) or metabolic activity
(e.g., AlamarBlue).

Data Analysis: The signal was normalized to vehicle-treated controls, and the half-maximal
cytotoxic concentration (CCso) was determined by fitting the data to a dose-response curve.

In Vivo Efficacy in P. falciparum-Humanized SCID Mouse
Model

The in vivo antimalarial activity was evaluated in a severe combined immunodeficient (SCID)

mouse model engrafted with human erythrocytes.

Animal Model: SCID mice were engrafted with human red blood cells to allow for the
propagation of P. falciparum.

Infection: Engrafted mice were infected intravenously with P. falciparum-infected
erythrocytes.

Drug Administration: Once a stable parasitemia was established, mice were treated orally
with Ine-963 at specified doses (e.g., a single 30 mg/kg dose). A vehicle control group was
included.

Monitoring: Parasitemia was monitored daily by microscopic examination of Giemsa-stained
thin blood smears.

Efficacy Assessment: The efficacy of the compound was determined by the reduction in
parasitemia compared to the control group. A complete cure is defined as the absence of
detectable parasites through the end of the follow-up period (e.g., 60 days).

Visualizations
Key Attributes of Ine-963

The following diagram summarizes the core strengths of Ine-963 that make it a promising

antimalarial candidate.
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Caption: Core pharmacological attributes of the antimalarial candidate Ine-963.

Ine-963 Drug Discovery and Development Workflow

This diagram illustrates the workflow that led to the identification and advancement of Ine-963.

Caption: Workflow for the discovery and development of Ine-963.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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